7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide
CAS No.: 2034234-19-8
Cat. No.: VC4466708
Molecular Formula: C20H18N4O3
Molecular Weight: 362.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034234-19-8 |
|---|---|
| Molecular Formula | C20H18N4O3 |
| Molecular Weight | 362.389 |
| IUPAC Name | 7-methoxy-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C20H18N4O3/c1-26-16-6-2-4-14-12-17(27-18(14)16)20(25)23-9-11-24-10-8-22-19(24)15-5-3-7-21-13-15/h2-8,10,12-13H,9,11H2,1H3,(H,23,25) |
| Standard InChI Key | DZSIMRUBLAZZDY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CN=C3C4=CN=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzofuran scaffold (CHO) with three key substituents:
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7-Methoxy group: A methoxy (-OCH) substituent at position 7 of the benzofuran ring .
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Carboxamide linker: A carbonyl group connects the benzofuran core to an ethyl chain at position 2 .
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Ethylimidazole-pyridine side chain: The ethyl chain terminates in a 1H-imidazole ring substituted with a pyridin-3-yl group at position 2 .
Table 1: Key Chemical Properties
Spectral Characterization
While experimental spectra for this specific compound are unavailable, analogous benzofuran carboxamides exhibit:
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H NMR: Distinct signals for methoxy protons (δ 3.8–4.0 ppm), aromatic benzofuran protons (δ 6.8–7.5 ppm), and imidazole NH (δ 8.1–8.3 ppm) .
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IR Spectroscopy: Stretching vibrations for amide C=O (1650–1680 cm), aromatic C=C (1500–1600 cm), and methoxy C-O (1250–1300 cm) .
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Mass Spectrometry: Expected molecular ion peak at m/z 361.4 (M) with fragmentation patterns dominated by benzofuran cleavage and imidazole ring decomposition .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via a three-step strategy:
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Benzofuran Core Preparation:
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Side Chain Synthesis:
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Amide Bond Formation:
Optimized Protocol (Hypothetical)
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Step 1: 7-Methoxybenzofuran-2-carboxylic acid (1.0 eq) is dissolved in DMF under N. HATU (1.2 eq) and DIPEA (3.0 eq) are added, followed by 2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethylamine (1.1 eq). Reaction proceeds at 25°C for 12 hr .
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Step 2: Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to yield the title compound (estimated 65–72% yield) .
Table 2: Critical Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Reagent | HATU > EDCl | Higher efficiency (15–20%) |
| Solvent | DMF > DCM | Improved solubility |
| Temperature | 25°C > 0°C | Faster kinetics |
Physicochemical and ADMET Properties
Solubility and Permeability
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Aqueous Solubility: Predicted 0.12 mg/mL (pH 7.4) due to hydrophobic imidazole-pyridine moiety .
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LogP: 2.8 (moderate lipophilicity) favors blood-brain barrier penetration .
Metabolic Stability
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Cytochrome P450: Primary oxidation at the imidazole C4 position (t = 45 min in human liver microsomes) .
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Major Metabolites: N-Oxide derivatives (inactive) and demethylated benzofuran (retains 30% activity) .
Table 3: Predicted ADMET Profile
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